3-(4-Bromophenoxy)-6-methylpyridazine
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-bromo-6-methylpyridazine is achieved through cyclization, dehydrogenation, and substitution reactions starting from acetoacetic acid derivatives . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by cyclization . These methods could potentially be adapted for the synthesis of 3-(4-Bromophenoxy)-6-methylpyridazine by substituting the appropriate halogenated reagents and following similar reaction pathways.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Bromophenoxy)-6-methylpyridazine is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction . These techniques reveal the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was determined to crystallize in the monoclinic system with specific space group parameters .
Chemical Reactions Analysis
The reactivity of pyridazine derivatives can be inferred from the reactions they undergo. For instance, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents leads to the formation of triazine and triazepine derivatives . Similarly, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol results in the formation of benzoxazino derivatives . These reactions suggest that pyridazine derivatives can participate in nucleophilic substitution reactions and can be functionalized with different substituents to yield a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's density, melting point, and solubility . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory (DFT) calculations, providing insights into the chemical reactivity and stability of the compound . Additionally, the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can be analyzed using Hirshfeld surface analysis to understand the compound's crystal packing and potential interactions in biological systems .
Scientific Research Applications
Synthesis and Structural Characterization
3-(4-Bromophenoxy)-6-methylpyridazine and its derivatives are synthesized for various research purposes. The compound 3-Bromo-6-methylpyridazine, closely related to the requested compound, was synthesized through a method involving cyclization, dehydrogenation, and substitution reactions. The structure of the synthesized compound was characterized by techniques like 1HNMR and MS-ESI, confirming the formation of the desired compound (Xin Bing-wei, 2008).
Chemical Reactivity and Derivative Formation
The compound shows interesting reactivity patterns which are explored to synthesize various derivatives. For instance, when 6-Methylpyridazin-3(2H)-one is reacted with different Grignard reagents, it yields a mixture of corresponding 4- and 5-aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones. The reaction medium and the nature of Grignard reagents influence the type and ratio of products formed (F. G. Baddar et al., 1972).
Host-Guest Chemistry and Channel Inclusion
The compound's derivatives are also investigated in the context of host-guest chemistry. The compound 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine, structurally related to the requested compound, features channels that allow the inclusion of large guest molecules like tetramethylpyrazine. This compound forms π-stacks and shows interesting rotational disorder for methyl positions, indicating the potential of 3-(4-Bromophenoxy)-6-methylpyridazine derivatives in forming inclusion complexes with other molecules (G. Couderc et al., 2008).
Heterocyclic Chemistry and Antitumor Activities
Derivatives of 3-(4-Bromophenoxy)-6-methylpyridazine are synthesized and evaluated for their potential in medicinal chemistry, especially as c-Met kinase inhibitors with antitumor activities. Novel 4-phenoxypyridine derivatives containing various moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against different cancer cell lines. The compounds showed moderate to good antitumor activities, highlighting the significance of these derivatives in developing new anticancer agents (Ju Liu et al., 2020).
Future Directions
properties
IUPAC Name |
3-(4-bromophenoxy)-6-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEJOINDIKGWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380154 | |
Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenoxy)-6-methylpyridazine | |
CAS RN |
368869-96-9 | |
Record name | 3-(4-Bromophenoxy)-6-methylpyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-bromophenoxy)-6-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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